carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)
Overview
Description
The compound “carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+)” is a complex organometallic compound It consists of a carbanide group, cyclopentane, ethane, a hepta-1,3,5-triene moiety with specific Z and E configurations, and a titanium ion with a +4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the carbanide group, cyclopentane ring, ethane linkage, and the hepta-1,3,5-triene moiety. The final step would involve the coordination of these groups to the titanium ion. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Solvents: Use of organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Metal catalysts or organometallic reagents to promote specific bond formations.
Industrial Production Methods
Industrial production might involve large-scale synthesis using batch reactors or continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures would be crucial due to the reactivity of the components involved.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The titanium ion can participate in redox reactions.
Reduction: The carbanide group can be reduced under specific conditions.
Substitution: The cyclopentane and ethane groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions. For example, oxidation might yield titanium dioxide (TiO₂) and various organic byproducts.
Scientific Research Applications
Chemistry
The compound can be used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology
Medicine
Research might explore the compound’s potential as a drug delivery agent or its interactions with biological molecules.
Industry
Applications in materials science, such as the development of new polymers or coatings, could be explored.
Mechanism of Action
The compound’s mechanism of action would involve its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Titanocene dichloride: Another titanium-based compound with different ligands.
Ferrocene: An iron-based compound with a similar cyclopentadienyl structure.
Uniqueness
The unique combination of carbanide, cyclopentane, ethane, and hepta-1,3,5-triene groups coordinated to a titanium ion sets this compound apart from others. Its specific structure and reactivity profile make it a subject of interest in various research fields.
Properties
IUPAC Name |
carbanide;cyclopentane;ethane;(3Z,5E)-hepta-1,3,5-triene;titanium(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C5H10.C2H6.4CH3.Ti/c1-3-5-7-6-4-2;1-2-4-5-3-1;1-2;;;;;/h3-7H,1H2,2H3;1-5H2;1-2H3;4*1H3;/q;;;4*-1;+4/b6-4+,7-5-;;;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVRXJUIYZRHSZ-XOZFKITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC.CC=CC=CC=C.C1CCCC1.[Ti+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC.C/C=C/C=C\C=C.C1CCCC1.[Ti+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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